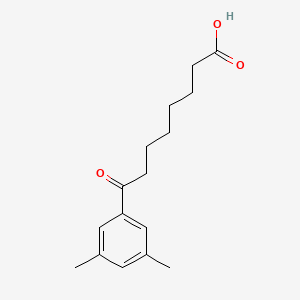
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetic acid, 3,5-dimethylphenyl ester is a related compound with a molecular weight of 240.2970 .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a common reaction used in the synthesis of biaryl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 3,5-Dimethylphenol has a molecular weight of 122.16 g/mol .
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Molecular Structure and Properties : The compound N-(2,6-Dimethylphenyl)succinamic acid, structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, has been studied for its molecular arrangement and hydrogen bonding patterns. This research provides insights into similar compounds' molecular structures and interactions (Gowda et al., 2009).
Synthetic Applications and Characterization : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, involving related molecular structures, reveal potential applications in fluorescence sensing and highlight the importance of molecular synthesis and characterization in understanding the properties of such compounds (Shi et al., 2015).
Biochemical and Pharmacological Research
Metabolic and Oxidative Stress Studies : The study on the metabolic effects of dimethylarsinic acid, a structurally related compound, in mice suggests its role in inducing oxidative damage and relevance in understanding the biochemical pathways of similar compounds (Yamanaka et al., 2001).
Polymer and Material Science Applications : Research on polyurethane copolymers grafted with dimethylphenyl groups, which bear similarity to the molecular structure of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, demonstrates the potential application of such compounds in developing materials with improved flexibility and durability, particularly at low temperatures (Chung et al., 2012).
Photoreleasable Protecting Groups for Carboxylic Acids : The use of 2,5-dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids, which is relevant to the study of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid, showcases the compound's potential in photolabile protection strategies in synthetic chemistry (Klan et al., 2000).
Antimicrobial Activity and Synthetic Pathways : The synthesis and study of novel phthalazinone derivatives, including 4-(3,4-dimethylphenyl) analogs, provide insights into the antimicrobial properties and potential pharmaceutical applications of compounds structurally related to 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid (Fatehia & Mohamed, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(3,5-dimethylphenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXUHBSXOXXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645293 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
CAS RN |
870287-00-6 |
Source


|
| Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

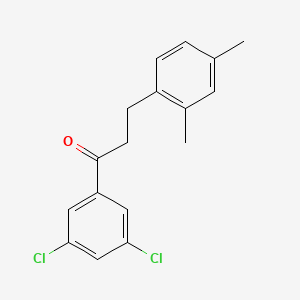
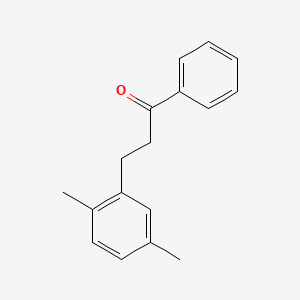

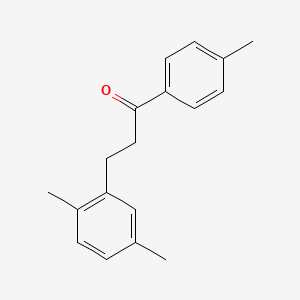
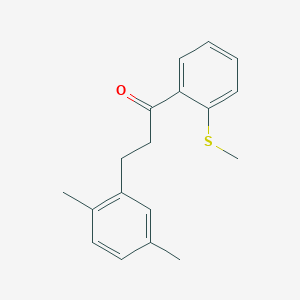
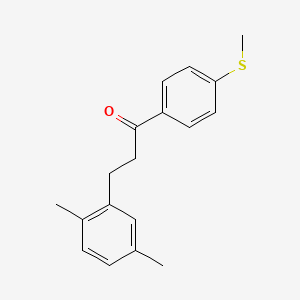
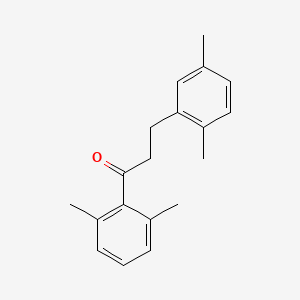
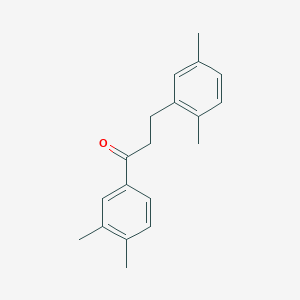
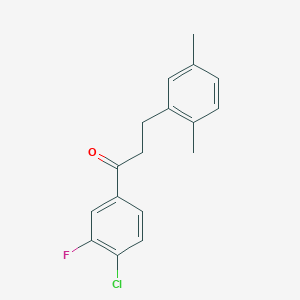
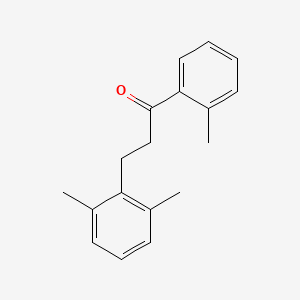
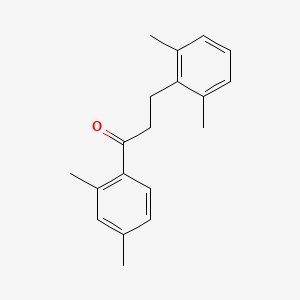
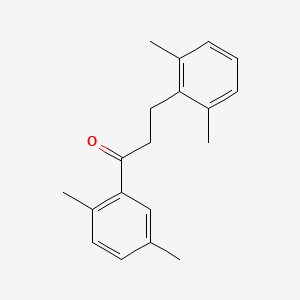
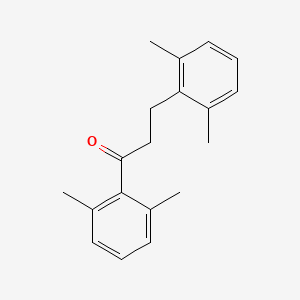
![3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360625.png)